Ethyl 4-amino-1-methylpiperidine-4-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 4-amino-1-methylpiperidine-4-carboxylate is C9H18N2O2. The InChI code is 1S/C9H18N2O2.2ClH/c1-3-13-8(12)9(10)4-6-11(2)7-5-9;;/h3-7,10H2,1-2H3;2*1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 186.255. The related compound, this compound dihydrochloride, is a powder at room temperature .Scientific Research Applications
Synthesis Optimization
Ethyl 4-amino-1-methylpiperidine-4-carboxylate is synthesized from starting compounds like (S)-1-phenylethanamine and ethyl 2-oxoacetate. An optimized synthesis method has significantly improved the overall yield from 17.0% to 47.6%, indicating a more cost-effective production approach (Z. Can, 2012).
Chemical Reaction Mechanisms
The compound undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Antimicrobial Studies
A derivative of this compound, specifically ethyl 2-amino-4-methylthiazole-5-carboxylate, has been modified and synthesized using readily available materials. The new compounds showed antimicrobial activities against various bacterial and fungal strains, emphasizing its potential in antimicrobial applications (N. Desai, N. Bhatt, S. Joshi, 2019).
Industrial Applications
This compound derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been used as corrosion inhibitors for mild steel in industrial processes. They show high efficiency and have been studied using techniques like electrochemical impedance spectroscopy (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).
Peptide Chemistry
In peptide chemistry, derivatives of this compound have been used as carboxyl-protecting groups in amino acids or peptides, contributing to the development of synthetic methodologies in this field (D. Chantreux, J. Gamet, R. Jacquier, J. Verducci, 1984).
Antibacterial Agents
This compound and its analogues have been evaluated for their antibacterial activities. Certain derivatives have shown higher activity than established drugs, indicating their potential as new antibacterial agents (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).
Mechanism of Action
Target of Action
Ethyl 4-amino-1-methylpiperidine-4-carboxylate primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO signaling pathway . NO, produced by NOS, plays a key role in various physiological processes, including vasodilation, immune response, and neurotransmission. Changes in NO levels can therefore have significant downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its influence on NO production. For instance, if the compound increases NO production, it could lead to enhanced vasodilation and improved blood flow. Conversely, decreased NO production could result in vasoconstriction and reduced blood flow .
Properties
IUPAC Name |
ethyl 4-amino-1-methylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-8(12)9(10)4-6-11(2)7-5-9/h3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYOLZQHUGEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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